molecular formula C13H15N3O2S B11519767 2-[(2E)-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(2-methylphenyl)acetamide

2-[(2E)-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(2-methylphenyl)acetamide

Cat. No.: B11519767
M. Wt: 277.34 g/mol
InChI Key: LRCXRVFZJWZVIS-UHFFFAOYSA-N
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Description

2-[(2E)-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(2-methylphenyl)acetamide is a complex organic compound with a molecular formula of C13H14N2O2S This compound belongs to the class of thiazolidines, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(2-methylphenyl)acetamide typically involves the reaction of 2-methylphenylamine with a thiazolidine derivative under specific conditions. One common method includes the use of a condensation reaction between 2-methylphenylamine and 2-(methylimino)-4-oxo-1,3-thiazolidine-5-carboxylic acid in the presence of a dehydrating agent such as thionyl chloride .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving temperature control, pressure regulation, and the use of catalysts to accelerate the reaction .

Chemical Reactions Analysis

Types of Reactions

2-[(2E)-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(2-methylphenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles like amines, alcohols, and thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Derivatives with different functional groups replacing the acetamide group.

Mechanism of Action

The mechanism of action of 2-[(2E)-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . The exact pathways and molecular targets depend on the specific biological context and the nature of the compound’s interactions with biomolecules .

Comparison with Similar Compounds

Similar Compounds

    2-[(2E)-3-Methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide: Similar structure but lacks the 2-methylphenyl group.

    2-[(2E,5S)-3-Methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(2,4,5-trichlorophenyl)acetamide: Contains additional chlorine atoms, which may alter its chemical and biological properties.

Uniqueness

The presence of the 2-methylphenyl group in 2-[(2E)-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(2-methylphenyl)acetamide distinguishes it from other similar compounds

Properties

Molecular Formula

C13H15N3O2S

Molecular Weight

277.34 g/mol

IUPAC Name

2-(2-methylimino-4-oxo-1,3-thiazolidin-5-yl)-N-(2-methylphenyl)acetamide

InChI

InChI=1S/C13H15N3O2S/c1-8-5-3-4-6-9(8)15-11(17)7-10-12(18)16-13(14-2)19-10/h3-6,10H,7H2,1-2H3,(H,15,17)(H,14,16,18)

InChI Key

LRCXRVFZJWZVIS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)CC2C(=O)NC(=NC)S2

Origin of Product

United States

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